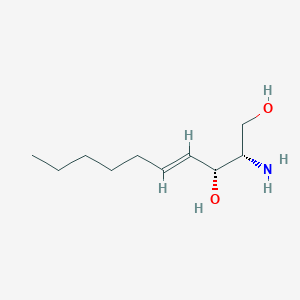

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

Übersicht

Beschreibung

(2S,3R,4E)-2-Amino-4-decene-1,3-diol is an organic compound with the molecular formula C10H21NO2. It is a chiral molecule with significant importance in the field of organic chemistry due to its unique structure and potential applications. This compound is an intermediate in the synthesis of various ceramide derivatives, which are essential components in biological membranes and have roles in cell signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as decanal and serine.

Formation of Intermediate: Decanal undergoes a Wittig reaction to form the corresponding alkene. This intermediate is then subjected to a stereoselective reduction to introduce the chiral centers.

Amination and Protection: The intermediate is then aminated using appropriate reagents, followed by protection of the amino group to prevent side reactions.

Final Deprotection: The protected intermediate is finally deprotected to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form saturated amino alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated amino alcohols.

Substitution: Formation of substituted amino alcohols with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, (2S,3R,4E)-2-Amino-4-decene-1,3-diol serves as an important intermediate in the synthesis of complex organic molecules and ceramide derivatives. Ceramides are crucial components of biological membranes and play significant roles in cell signaling pathways. The compound's structure allows it to be modified into various bioactive lipids that can be utilized in further chemical syntheses .

Biology

The compound has been studied for its influence on cell signaling and membrane structure. Specifically, it interacts with enzymes involved in ceramide metabolism, which affects cellular processes such as apoptosis (programmed cell death) and cell proliferation. This interaction is vital for understanding how cells respond to stress and inflammation .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases related to ceramide metabolism. Given its role in modulating sphingolipid metabolism pathways, it may have implications for conditions such as cancer and neurodegenerative diseases . The compound's ability to influence cellular responses makes it a candidate for drug development targeting specific metabolic pathways.

Case Study 1: Ceramide Metabolism

Recent studies have investigated the role of this compound in ceramide metabolism. Researchers found that this compound can significantly alter the levels of ceramides in various cell types. This modulation has implications for understanding diseases characterized by altered sphingolipid metabolism.

Case Study 2: Drug Development

In drug development research focused on neurodegenerative diseases, this compound has been identified as a promising candidate due to its ability to influence neuronal cell survival pathways. Preliminary results suggest that it may enhance the resilience of neurons under stress conditions .

Wirkmechanismus

The mechanism of action of (2S,3R,4E)-2-Amino-4-decene-1,3-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in ceramide metabolism, influencing cellular processes such as apoptosis and cell proliferation.

Pathways: It modulates signaling pathways related to sphingolipid metabolism, impacting cellular responses to stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

- (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol

- (2S,3R,4E)-2-Amino-4-eicosene-1,3-diol

Comparison:

- Chain Length: The primary difference lies in the length of the carbon chain. (2S,3R,4E)-2-Amino-4-decene-1,3-diol has a shorter chain compared to its analogs.

- Biological Activity: The variations in chain length and structure can lead to differences in biological activity and specificity towards molecular targets.

- Applications: While all these compounds are involved in sphingolipid metabolism, their specific applications and effects can vary based on their structural differences.

Biologische Aktivität

(2S,3R,4E)-2-Amino-4-decene-1,3-diol, commonly referred to as sphingosine, is a bioactive lipid that plays a critical role in various biological processes. This compound is part of the sphingolipid family and is known for its involvement in cellular signaling pathways, particularly in the regulation of cell growth, apoptosis, and inflammation. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 185.29 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 432.9 ± 45.0 °C at 760 mmHg |

| CAS Number | 235431-59-1 |

Sphingosine exhibits a range of biological activities primarily through its interactions with various receptors and enzymes:

- Cell Signaling : Sphingosine acts as a second messenger in intracellular signaling pathways. It can activate or inhibit several kinases and G protein-coupled receptors (GPCRs), influencing cell survival and proliferation .

- Apoptosis Regulation : The compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction . This dual role as both a growth inhibitor and an apoptotic agent highlights its importance in cancer biology.

- Inflammation : Sphingosine plays a role in inflammatory responses by modulating the activity of immune cells. It can influence the production of cytokines and chemokines, thereby affecting inflammation and immune responses .

Case Studies

Case Study 1: Cancer Cell Apoptosis

A study investigated the effects of sphingosine on MCF-7 breast cancer cells. Results indicated that sphingosine induced apoptosis in a concentration-dependent manner, primarily through the activation of caspase-3 and caspase-8 pathways . The study highlighted how sphingosine's pro-apoptotic effects could be leveraged for cancer therapy.

Case Study 2: Neurodegenerative Diseases

Research into sphingosine's role in neurodegenerative diseases revealed that it could exacerbate conditions like Alzheimer's disease by promoting neuroinflammation. In vitro studies showed that elevated levels of sphingosine led to increased production of pro-inflammatory cytokines in neuronal cell cultures . This suggests that while sphingosine has protective roles under certain conditions, it can also contribute to neurodegeneration when dysregulated.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Pro-apoptotic | Induces apoptosis in cancer cells through caspase activation |

| Anti-inflammatory | Modulates immune responses; potential therapeutic target for inflammatory diseases |

| Cell Growth Regulation | Acts as a signaling molecule influencing cell proliferation |

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOJQHSJYZATL-LOSXEJPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476457 | |

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235431-59-1 | |

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.